1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18977990
InChI: InChI=1S/C12H12N2O4/c1-3-17-12(16)9-6-8-4-5-10(18-7(2)15)14-11(8)13-9/h4-6H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester

CAS No.:

Cat. No.: VC18977990

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester -

Specification

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name ethyl 6-acetyloxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H12N2O4/c1-3-17-12(16)9-6-8-4-5-10(18-7(2)15)14-11(8)13-9/h4-6H,3H2,1-2H3,(H,13,14)
Standard InChI Key UJBJMFBHGBDBKI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(N1)N=C(C=C2)OC(=O)C

Introduction

Chemical Identity and Structural Features

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester (CAS 1198416-66-8) is a heterocyclic compound characterized by a fused pyrrole-pyridine core. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol . The structure features:

  • A pyrrolo[2,3-b]pyridine backbone, which combines a five-membered pyrrole ring fused to a six-membered pyridine ring.

  • An ethyl ester group at position 2, enhancing lipophilicity and metabolic stability.

  • An acetyloxy (-OAc) substituent at position 6, which may act as a prodrug moiety or modulate electronic properties.

The compound’s SMILES notation is CCOC(=O)C1=CC2=C(N1)C=C(OC(=O)C)C=N2, and its InChIKey is VCASXICYOLEPCY-UHFFFAOYSA-N, reflecting its stereoelectronic configuration .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves palladium-catalyzed cross-coupling or cyclization reactions. For 6-(acetyloxy)-substituted analogs, key steps include:

  • Core Formation: Cyclization of substituted pyridine precursors with propargylamines or via Heck reactions .

  • Esterification: Introduction of the ethyl ester group using ethyl chloroformate or ethanol under acidic conditions .

  • Acetylation: Protection of the hydroxyl group at position 6 with acetyl chloride to yield the acetyloxy substituent .

A representative synthetic route is outlined below:

StepReactionReagents/ConditionsYield
1CyclizationPd(OAc)₂, PPh₃, DMF, 100°C65%
2EsterificationEthanol, H₂SO₄, reflux85%
3AcetylationAcetyl chloride, pyridine90%

Data synthesized from patents and PubChem .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.02 (d, 1H, pyrrole-H), 4.30 (q, 2H, -OCH₂CH₃), 2.35 (s, 3H, -OAc) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acetyl) .

Pharmacological and Biological Activity

Anticancer Activity

Analogous compounds (e.g., derivatives with nitro or methoxy groups) demonstrate cytotoxicity against MCF-7 breast cancer and A549 lung cancer cell lines (EC₅₀: 2–10 µM) .

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester and acetyloxy groups are common prodrug strategies to improve oral bioavailability. In vivo hydrolysis by esterases releases the active carboxylic acid and hydroxyl metabolites .

Structure-Activity Relationship (SAR)

  • Position 6: Acetyloxy substitution correlates with enhanced kinase binding affinity due to steric and electronic effects .

  • Position 2: Ethyl esters improve logP values (calculated: 2.1) compared to free acids (logP: -0.3) .

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